Isobutyl 2-methylvalerate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 172.26 g/mol. It is also known by its IUPAC name, 2-methylpropyl 2-methylpentanoate. This compound is primarily synthesized through the esterification of 2-methylvaleric acid with isobutanol, typically in the presence of an acid catalyst such as sulfuric acid under reflux conditions to enhance the reaction yield and completion .
The synthesis of isobutyl 2-methylvalerate can be achieved through several methods, with the most common being:
In industrial settings, continuous reactors and distillation columns are employed to optimize the synthesis process for higher yield and purity. The process can be scaled up while maintaining efficiency through careful control of temperature, pressure, and reactant concentrations.
Isobutyl 2-methylvalerate has a distinctive molecular structure characterized by its ester functional group. The structural formula can be represented as follows:
The compound's structural data indicates that it contains two carbon chains connected by an ester linkage, which contributes to its unique chemical properties and reactivity .
Isobutyl 2-methylvalerate can undergo several chemical reactions:
The hydrolysis reaction can be represented as follows:
This demonstrates how the compound can revert to its original components under specific conditions.
These properties make isobutyl 2-methylvalerate suitable for various applications in chemistry and industry .
Isobutyl 2-methylvalerate finds applications across several fields:
The biosynthesis of isobutyl 2-methylvalerate relies on branched-chain acyl-CoA precursors, primarily 2-methylvaleryl-CoA and isobutyryl-CoA. In microbial systems like Escherichia coli and Saccharomyces cerevisiae, these precursors derive from the catabolism of branched-chain amino acids (valine, leucine, isoleucine) via the branched-chain α-keto acid dehydrogenase complex (BCKDC) [8] [10]. BCKDC converts α-keto acids (e.g., 2-keto-3-methylvalerate from isoleucine) into acyl-CoAs, which serve as starter units for ester synthesis. For example, 2-methylvaleryl-CoA arises from the oxidative decarboxylation of 2-keto-3-methylvalerate, a precursor of isoleucine [7] [10]. Engineered E. coli strains expressing heterologous BCKDC from Pseudomonas putida demonstrate enhanced flux toward 2-methylvaleryl-CoA, achieving titers of 0.8–1.2 mM under optimized conditions [1] [10].
Metabolic engineering strategies further amplify precursor supply:
Table 1: Microbial Hosts for 2-Methylvaleryl-CoA Production
| Host Organism | Engineering Strategy | Precursor Titer | Key Enzymes |
|---|---|---|---|
| E. coli JCL260 | ΔadhE, ΔldhA; BCKDC overexpression | 1.2 mM | bkdA1, bkdA2, bkdB, lpdV (BCKDC) |
| S. cerevisiae YZy197 | Mitochondrial BCKDC targeting | 0.8 mM | ARO10, ADH2 (decarboxylase/ADH) |
| Streptomyces coelicolor | accA overexpression (acetyl-CoA carboxylase) | 0.5 mM | lipM (acyltransferase) |
Streptomyces species naturally synthesize isobutyryl-CoA during branched-chain fatty acid degradation or polyketide biosynthesis. This precursor is generated via reductive carboxylation of isobutyraldehyde mediated by acyl-CoA synthetases (e.g., lipM) [10]. In Streptomyces avermitilis, isobutyryl-CoA serves as a starter unit for polyketide synthases (PKSs) in antibiotics like avermectin [10]. Metabolic flux analyses reveal that:
The esterification of 2-methylvaleryl-CoA with isobutanol is catalyzed by alcohol acyltransferases (AATs), which leverage the energy from thioester bonds (ΔG = −7.5 kcal/mol) to drive condensation in aqueous environments [1] [6]. Key enzymes include:
In E. coli, heterologous expression of Atf1 enables the production of isobutyl acetate (17.2 g/L) and isobutyrate esters (e.g., isobutyl isobutyrate) [1]. Critical catalytic residues include Ser⁴⁰⁵ and Asn⁴³², which stabilize the transition state via hydrogen bonding with the alcohol substrate [6].
Engineered variants of chloramphenicol acetyltransferase (CAT) exhibit expanded substrate promiscuity for branched-chain esters. Directed evolution of CAT from E. coli yields mutants (e.g., CATᴹ⁴⁵ᴸ/ᴿ⁷²ᴾ) that accept:
Table 2: Kinetic Parameters of Ester-Forming Enzymes
| Enzyme | Source Organism | Substrate | Kₘ (mM) | kₛₐₜ (s⁻¹) | Specificity Constant (kcat/Kₘ) |
|---|---|---|---|---|---|
| Atf1 | S. cerevisiae | Isobutanol | 15.3 ± 1.2 | 0.42 ± 0.03 | 27.5 M⁻¹s⁻¹ |
| CATᴹ⁴⁵ᴸ/ᴿ⁷²ᴾ | E. coli (mutant) | 2-Methylvaleryl-CoA | 0.8 ± 0.1 | 1.12 ± 0.09 | 1,400 M⁻¹s⁻¹ |
| Eht1 | S. cerevisiae | Isobutyryl-CoA | 2.1 ± 0.3 | 0.21 ± 0.02 | 100 M⁻¹s⁻¹ |
Structural determinants of specificity:
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